molecular formula C36H30SSn2 B1612573 Bis(triphenyltin)sulfide CAS No. 77-80-5

Bis(triphenyltin)sulfide

Cat. No.: B1612573
CAS No.: 77-80-5
M. Wt: 732.1 g/mol
InChI Key: NTCQOKPUDSWFJF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Organotin compounds, a category to which bis(triphenyltin)sulfide belongs, have been reported to have biomedical applications . They are known to interact with cellular components and can influence enzymatic and biochemical activities

Mode of Action

Organotin compounds, in general, are known to increase the potency of organic compounds and lower the required dosages of action as complexation increases the lipophilic character . They have cytotoxic effects, the ability to bind with DNA, anti-proliferating nature, and apoptotic-inducing nature . This compound might share similar properties, but specific studies are required to confirm this.

Biochemical Pathways

Organotin compounds have been reported to alter steroid hormone biosynthesis and retinol metabolism . These alterations could potentially affect both reproduction and lipogenesis functions . The ubiquitin proteasome system and immune system might also be targets .

Result of Action

Organotin compounds are known for their cytotoxic effects and ability to induce apoptosis . They can also bind with DNA and exhibit anti-proliferative nature . It is plausible that this compound might have similar effects, but specific studies are required to confirm this.

Action Environment

This compound is classified as hazardous to the aquatic environment, with both acute and chronic effects . It is toxic if swallowed, in contact with skin, or if inhaled . Therefore, its action, efficacy, and stability could be influenced by environmental factors such as the presence of water bodies, air quality, and exposure routes. It is advised to handle this compound only outdoors or in a well-ventilated area, and avoid its release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(triphenyltin)sulfide typically involves the reaction of triphenyltin chloride with sodium sulfide in an organic solvent such as benzene . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(triphenyltin)sulfide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various tin oxides.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides , while substitution reactions can produce a variety of organotin compounds .

Scientific Research Applications

Bis(triphenyltin)sulfide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Triphenyltin chloride
  • Dibutyltin dichloride
  • Tetraethyltin

Uniqueness

Bis(triphenyltin)sulfide is unique due to its specific structure, which includes two tin atoms bonded to a sulfur atom and phenyl groups. This structure imparts distinct chemical properties, such as its ability to undergo various oxidation, reduction, and substitution reactions .

Properties

IUPAC Name

triphenyl(triphenylstannylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C6H5.S.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCQOKPUDSWFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30SSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075355
Record name Distannathiane, hexaphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-80-5
Record name 1,1,1,3,3,3-Hexaphenyldistannathiane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distannthiane, 1,1,1,3,3,3-hexaphenyl-
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Record name Bis(triphenyltin)sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161515
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Record name Distannathiane, hexaphenyl-
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Record name Hexaphenyldistannathiane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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